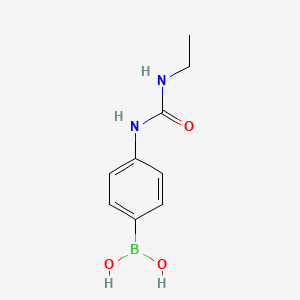

4-(3-Ethylureido)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Ethylureido)phenylboronic acid is a boronic acid derivative characterized by the presence of a phenyl ring substituted with a 3-ethylureido group and a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylureido)phenylboronic acid typically involves the reaction of 4-bromoaniline with ethyl isocyanate to form 4-(3-ethylureido)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Suzuki Coupling Reactions

Like other arylboronic acids, 4-(3-Ethylureido)phenylboronic acid can participate in Suzuki coupling reactions. These reactions involve the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base. The base is essential for deprotonating the boronic acid, facilitating its reactivity towards electrophiles.

Nucleophilic Substitution Reactions

The ethylureido group in this compound can undergo nucleophilic substitution reactions. This reactivity is useful in modifying the compound for specific applications, such as incorporating it into larger molecules or altering its properties.

Binding to Diols

Arylboronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in various applications, including the recognition and sensing of carbohydrates .

Medicinal Chemistry

Boronic acids and their derivatives, including this compound, have been extensively researched for their utility in medicinal chemistry. They are used in drug design and as intermediates in the synthesis of pharmaceuticals .

Materials Science

The unique functional groups in this compound make it suitable for applications in materials science. Its ability to form reversible bonds with diols can be used in the development of responsive materials .

Data Tables and Research Findings

| Reaction Type | Conditions | Yield/Purpose |

|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, base | High yield for biaryl synthesis |

| Nucleophilic Substitution | Optimized conditions | Variable yield, depends on reagents |

| Diol Binding | pH-dependent | Reversible covalent bonds |

科学的研究の応用

4-(3-Ethylureido)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of sensors for detecting diols and other biomolecules.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

作用機序

The mechanism of action of 4-(3-Ethylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is exploited in various applications, including sensing, separation, and drug delivery .

類似化合物との比較

- Phenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Comparison: 4-(3-Ethylureido)phenylboronic acid is unique due to the presence of the 3-ethylureido group, which enhances its ability to interact with specific molecular targets. Compared to phenylboronic acid, it offers improved selectivity and binding affinity for certain diol-containing molecules. The formyl-substituted phenylboronic acids, on the other hand, are more commonly used in structural and vibrational studies .

生物活性

4-(3-Ethylureido)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug delivery systems.

Boronic acids, including this compound, exhibit their biological activity primarily through their ability to form reversible covalent bonds with diols and other nucleophilic species. This property allows them to interact with various biomolecules, including proteins and carbohydrates, influencing cellular processes.

- Antibacterial Activity : Research indicates that phenylboronic acids can disrupt bacterial cell membranes by altering membrane permeability. This is achieved through electrostatic interactions between the positively charged ammonium groups and the negatively charged bacterial membranes, leading to cell lysis and death .

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, a critical pathway in cancer cell survival. For instance, compounds similar to this compound have demonstrated effectiveness in targeting cancer cells by binding to specific glycan structures on their surfaces, enhancing drug delivery and therapeutic efficacy .

Biological Activity Data

The following table summarizes key studies highlighting the biological activity of this compound and related compounds:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of phenylboronic acid derivatives against common pathogens. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant bacteria .

Case Study 2: Anticancer Applications

In another investigation, researchers explored the use of boronic acid derivatives in targeted cancer therapy. The study highlighted that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through proteasome inhibition .

特性

IUPAC Name |

[4-(ethylcarbamoylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-7(4-6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEHYLIKGNWVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)NCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。